molecular formula C12H19NO2 B8730988 Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate CAS No. 4758-64-9

Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate

Cat. No.: B8730988
CAS No.: 4758-64-9
M. Wt: 209.28 g/mol
InChI Key: FURNFZQCOQEXNH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.2848 g/mol . This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,5-dimethyl-4-propylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
  • 2,4-Dimethylpyrrole

Uniqueness

Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

4758-64-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-7-10-8(3)11(13-9(10)4)12(14)15-6-2/h13H,5-7H2,1-4H3

InChI Key

FURNFZQCOQEXNH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=C1C)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodiumnitrite (28.2 g, 0.41 mol) in water (100 ml) was added to a stirred cold solution of ethyl acetoacetate (49.4 g, 0.38 mol) in acetic acid as the temperature was held below 15° C. After the solution was stirred and stored overnight at 25° C., 3-n-propyl-2,4-pentanedione (53.7 g, 0.38 mol) and zinc (53 g) were sequentially added and the mixture was stored at 60° C. for 1 h. Dilution with water brought about the precipitation of ethyl 3,5-dimethyl-4-n-propylpyrrole-2-carboxylate 4d as a yellow solid, 22.4 g (29%), mp 98°-99° C. (lit. mp 99°-99.5° C.) after recrystallization from ethanol; 1HNMR (CDCl3): δ 9.3 (s, 1H), 4.25 (q, 2H), 2.25 (t, 2H), 2.24 (s,3H), 2.1s (s, 3H), 1.41 (m, 2H), 1.30 (t, 3H), 0.90 (t, 3H). The procedure was extended to the conversions of (a) 3-n-butyl-2,4-pentanedione to ethyl3,5-dimethyl-4-n-butylpyrrole-2-carboxylate 4e, a yellow solid, 32%, mp 99°-100° C. (lit. mp 99° C.), 1H NMR (CDCl3): δ 9.35 (S, 1H), 4.27 (q, 2H), 2.50 (t, 2H), 2.25 (s, 3H), 2.15 (s, 3H), 1.40 (m, 4H), 1.31 (t, 3H), and 0.91 (t, 3H); (b) 3-isopropyl-2,4-pentanedione to ethyl 3,5-dimethyl -4-isopropylpyrrole-2-carboxylate 4f , 20%, mp 104°-106° C. (lit. mp 105°-106.5° C.); and (c) 2-acetylcyclohexanone to ethyl 3-methyl-4,5,6,7-tetrahydroinadole-2-carboxylate 4i, 50%, mp 111°-113° C. (lit. 110° C.), 1H NMR (CDCl3): δ 9.03 (s, 1H), 4.25 (q, 2H), 2.41 (m, 4H), 2.21 (s, 3H), 1.65 (m, 4H), 1.30 (t, 3H).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Name
Quantity
53 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (20 ml) was added to stirred and cooled concentrated hydrochloric acid (5 ml), and 2,4-dimethyl-5-carbethoxy-pyrrole (0.668 g) was dissolved in this. Propionaldehyde (0.6 ml) and amalgamated zinc (10 g, 20 mesh) was added, the mixture stirred 15 min, at 20°-25° then decanted into ice water (100 ml). The solid was distilled (80°-95°, 1 × 10-4 mm) and crystallized from aqueous ethanol as colourless irregular prisms (48%), m.p. 99°-99.5° (lit19) 98°). Anal. Calc. for C12H19NO2 : C, 68.86; H, 9.15; N, 6.69. Found: C, 68.75; H, 9.19; N, 6.89.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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